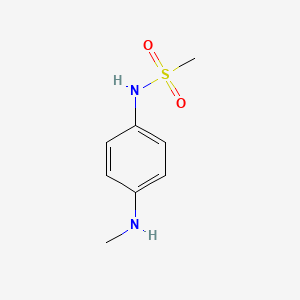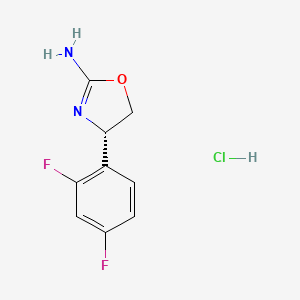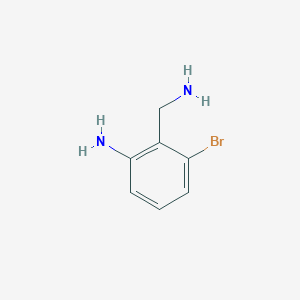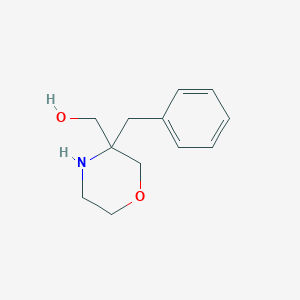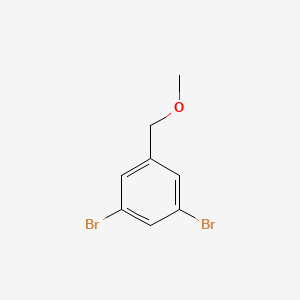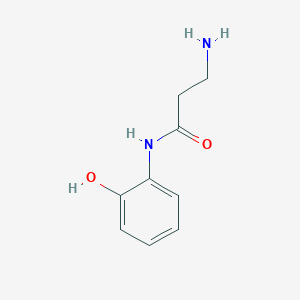![molecular formula C18H24N2O5 B13512194 (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13512194.png)
(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of amide bonds, and cyclization reactions. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines due to its stability under various reaction conditions and ease of removal.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable amide bonds makes it useful in peptide synthesis and modification.
Medicine
In medicine, this compound can be explored for its potential therapeutic properties. Its structural similarity to other bioactive molecules suggests it may have pharmacological activity.
Industry
In industry, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the formation of stable complexes with these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound is unique due to its specific stereochemistry and functional groups.
Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but differ in their substituents and functional groups.
Boc-protected amino acids: These compounds share the Boc-protected amine group but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of stereochemistry, functional groups, and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C18H24N2O5 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
(3R)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-11(19-17(24)25-18(2,3)4)15(21)20-10-13-8-6-5-7-12(13)9-14(20)16(22)23/h5-8,11,14H,9-10H2,1-4H3,(H,19,24)(H,22,23)/t11-,14+/m0/s1 |
InChI 键 |
ZAYLBTMHXGIDSF-SMDDNHRTSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


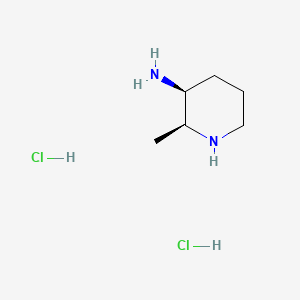
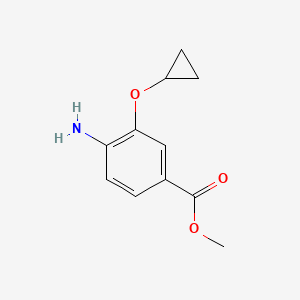
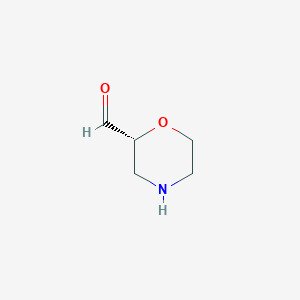
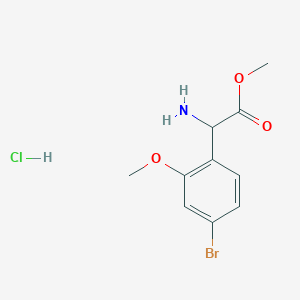
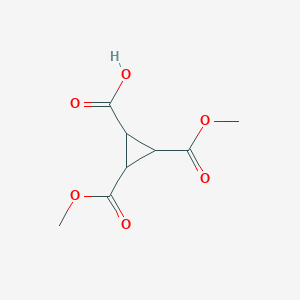
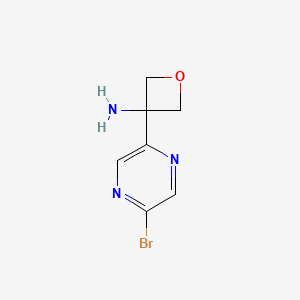
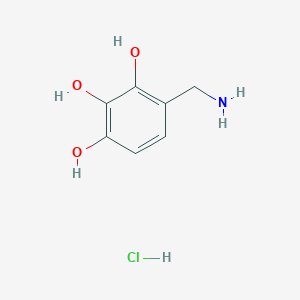
![6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)
